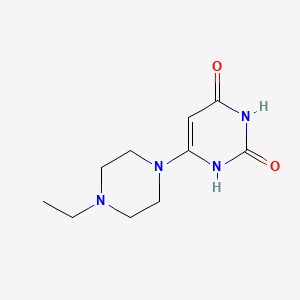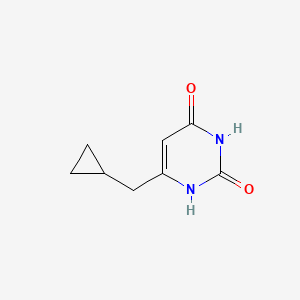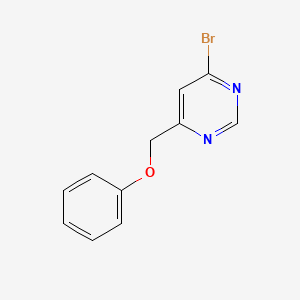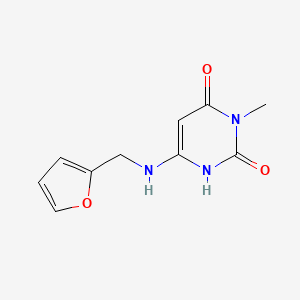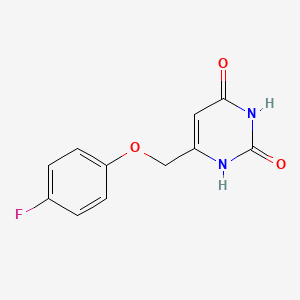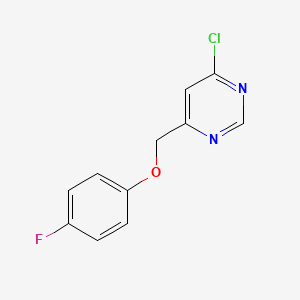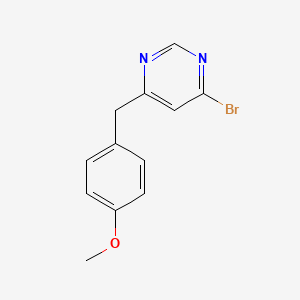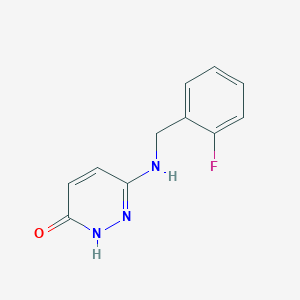
6-((2-Fluorobenzyl)amino)pyridazin-3-ol
Vue d'ensemble
Description
6-((2-Fluorobenzyl)amino)pyridazin-3-ol is a chemical compound with the molecular formula C11H10FN3O. It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of pyridazine compounds, such as 6-((2-Fluorobenzyl)amino)pyridazin-3-ol, involves several methods. One method involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves a copper-promoted 6- endo-trig cyclization of readily available β,γ-unsaturated hydrazones .Molecular Structure Analysis
The InChI code for 6-((2-Fluorobenzyl)amino)pyridazin-3-ol is 1S/C11H9FN2O/c12-10-4-2-1-3-8(10)7-9-5-6-11(15)14-13-9/h1-6H,7H2,(H,14,15) .Applications De Recherche Scientifique
Biomolecular Labeling
6-((2-Fluorobenzyl)amino)pyridazin-3-ol is utilized in chemoselective ligation processes for biomolecular labeling. This method, involving aniline catalysis, is highly efficient for labeling peptides and proteins under neutral pH and low concentrations. This approach demonstrates improved rate constants over existing chemistries, making it valuable for various biological applications (Dirksen & Dawson, 2008).
Antibacterial and Antifungal Activity
Research has been conducted on derivatives of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol, showing significant antibacterial and antifungal properties. These derivatives have been tested against various pathogens, demonstrating higher effectiveness than some standard drugs (Maddila et al., 2016).
Imaging Agent for Prostate Cancer
A specific derivative of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol, [18F]DCFPyL, has been synthesized for imaging prostate-specific membrane antigen (PSMA) in prostate cancer. This compound showed high binding affinity and provided clear delineation of prostate tumor xenografts in imaging studies, suggesting its potential as a diagnostic tool in cancer research (Chen et al., 2011).
Cardioactive Agents
Certain pyridazinone derivatives, which include the 6-((2-Fluorobenzyl)amino)pyridazin-3-ol structure, have been explored for their potential as cardioactive agents. These compounds have been either in clinical use or tested in clinical trials for their cardiovascular effects, demonstrating the significance of this chemical moiety in cardiac drug development (Imran & Abida, 2016).
Fluorophore Development for Protease Sensing
6-((2-Fluorobenzyl)amino)pyridazin-3-ol derivatives have been employed in the development of fluorophores for protease sensing. These compounds use a self-immolative linker strategy to create probes sensitive to specific enzymes, useful in biochemical assays and potentially in diagnostic applications (Richard et al., 2008).
Platelet Aggregation Inhibition
Derivatives of 6-((2-Fluorobenzyl)amino)pyridazin-3-ol have been investigated for their potential as platelet aggregation inhibitors. This research contributes to the understanding of new therapeutic agents for conditions like thrombosis and other cardiovascular diseases (Estevez et al., 1998).
Propriétés
IUPAC Name |
3-[(2-fluorophenyl)methylamino]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c12-9-4-2-1-3-8(9)7-13-10-5-6-11(16)15-14-10/h1-6H,7H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVABFFIXBLCFBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NNC(=O)C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((2-Fluorobenzyl)amino)pyridazin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






